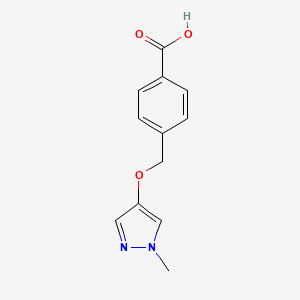

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid

CAS No.:

Cat. No.: VC13527117

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O3 |

|---|---|

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 4-[(1-methylpyrazol-4-yl)oxymethyl]benzoic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c1-14-7-11(6-13-14)17-8-9-2-4-10(5-3-9)12(15)16/h2-7H,8H2,1H3,(H,15,16) |

| Standard InChI Key | KUFPPURTLABRAI-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | CN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O |

Introduction

The compound 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid is a derivative of benzoic acid, featuring a pyrazole moiety connected via an ether linkage. This compound belongs to a class of heterocyclic compounds that are widely studied for their biological and chemical properties. Pyrazole-containing molecules often exhibit pharmacological activities, making them significant in medicinal chemistry.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: Approximately 232.24 g/mol

IUPAC Name

The systematic IUPAC name for this compound is 4-[[(1-methyl-1H-pyrazol-4-yl)oxy]methyl]benzoic acid.

Synthesis and Preparation

The synthesis of compounds like 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid typically involves:

-

Formation of the Pyrazole Ring: Pyrazoles are synthesized through cyclization reactions involving hydrazines and diketones or their derivatives.

-

Etherification Reaction: The hydroxyl group of the benzoic acid derivative reacts with a chloromethyl pyrazole intermediate under basic conditions to form the ether bond.

-

Purification: The final product is purified using recrystallization or chromatography techniques.

Pharmacological Relevance

Pyrazole derivatives, including this compound, are known for:

-

Anti-inflammatory properties.

-

Antioxidant activity.

-

Potential anticancer effects due to their ability to inhibit specific enzymes or pathways.

Research Applications

This compound may be used as:

-

A building block in organic synthesis.

-

A ligand in coordination chemistry due to its carboxylic and pyrazole functionalities.

Techniques Used:

-

Nuclear Magnetic Resonance (NMR): Determines the molecular structure and confirms connectivity.

-

Infrared Spectroscopy (IR): Identifies functional groups such as carboxylic acids and ethers.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

X-Ray Crystallography: Provides detailed three-dimensional structural information.

Example Data:

| Technique | Key Findings |

|---|---|

| NMR (Proton/Carbon) | Signals corresponding to aromatic protons |

| IR Spectroscopy | Peaks for (~1700 cm) |

| MS | Molecular ion peak at ~232 m/z |

Limitations and Challenges

While promising, compounds like this face challenges such as:

-

Limited water solubility, which may affect bioavailability.

-

Complex synthetic routes requiring multiple steps and purification stages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume